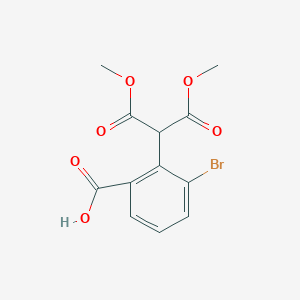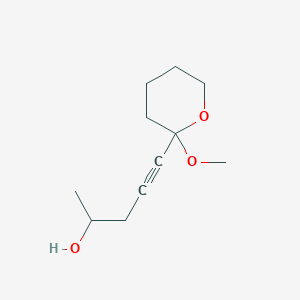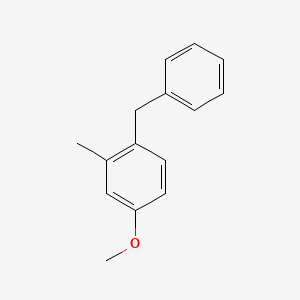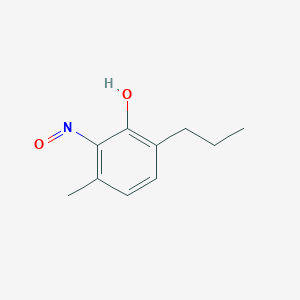
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is a complex organic compound that belongs to the class of triazolo-dithiadiazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dithiadiazine moiety. The final steps often include the attachment of the phenyl and methylphenoxy groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and green chemistry principles are often employed to minimize waste and reduce energy consumption.
化学反应分析
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its unique chemical structure may allow for the development of new drugs with specific mechanisms of action, targeting various diseases and medical conditions.
Industry
In industry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- may be used in the production of specialty chemicals, polymers, or advanced materials. Its properties can be tailored to meet specific industrial needs, such as improved stability, reactivity, or performance.
作用机制
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s unique structure allows it to bind selectively to specific targets, enhancing its efficacy and reducing potential side effects.
相似化合物的比较
Similar Compounds
Similar compounds to (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- include other triazolo-dithiadiazine derivatives, such as:
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-chlorophenoxy)methyl)-N-phenyl-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methoxyphenoxy)methyl)-N-phenyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- lies in its specific substitution pattern and functional groups. These features confer distinct chemical properties, reactivity, and potential applications compared to other similar compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
属性
CAS 编号 |
127399-35-3 |
|---|---|
分子式 |
C17H15N5OS2 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
6-[(4-methylphenoxy)methyl]-N-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |
InChI |
InChI=1S/C17H15N5OS2/c1-12-7-9-14(10-8-12)23-11-15-19-20-17-22(15)21-16(24-25-17)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
InChI 键 |
XGLDZYCUFYDOFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)

![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)

![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

